

An In-Depth Technical Guide to 5-Methoxybenzofurazan: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Methoxybenzofurazan**

Cat. No.: **B1295361**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxybenzofurazan, also known as 5-methoxy-2,1,3-benzoxadiazole, is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structure, and a plausible synthetic pathway. Due to the limited availability of direct experimental data, this guide also presents predicted spectroscopic data and detailed experimental protocols for its synthesis and characterization, providing a foundational resource for researchers working with this compound.

Chemical Structure and Properties

5-Methoxybenzofurazan is a derivative of benzofurazan, featuring a methoxy group substituted at the 5-position of the bicyclic heteroaromatic ring system. The presence of the methoxy group can influence the electronic properties and biological activity of the molecule.

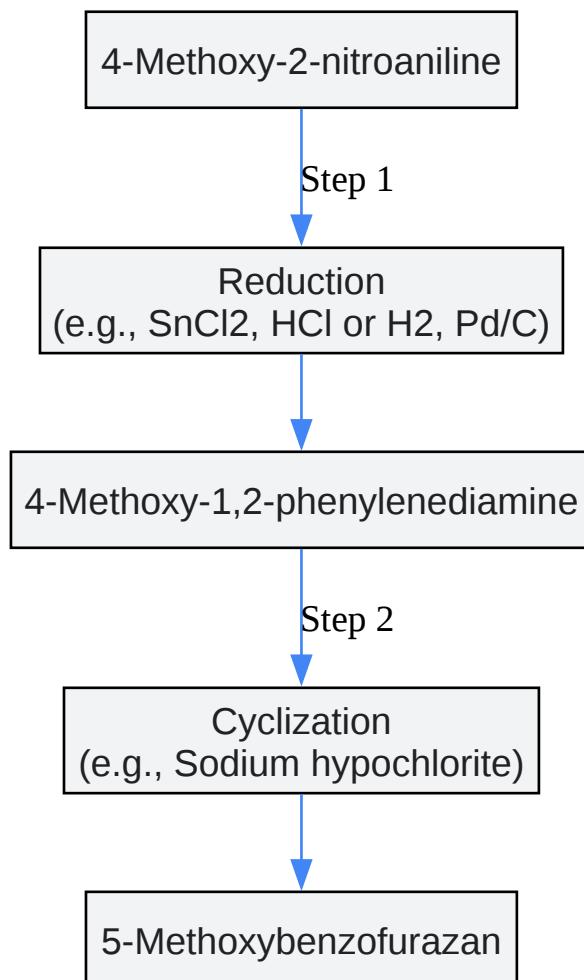
Chemical Structure

The chemical structure of **5-Methoxybenzofurazan** is depicted below.

Caption: Chemical structure of **5-Methoxybenzofurazan**.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Methoxybenzofurazan** is provided in the table below. Note that some of these values are calculated due to the limited availability of experimental data.


Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂ O ₂	[1]
Molecular Weight	150.13 g/mol	[1]
CAS Number	4413-48-3	
Appearance	Not Reported	
Melting Point	Not Reported	
Boiling Point	Not Reported	
Solubility	log ₁₀ WS: -6.66 (Calculated)	
Octanol/Water Partition Coefficient	logP(oct/wat): 1.231 (Calculated)	
Standard Solid Enthalpy of Combustion (ΔcH°solid)	-3670.00 ± 1.40 kJ/mol	
Enthalpy of Formation at Standard Conditions (ΔfH°gas)	147.10 ± 1.80 kJ/mol	
Solid Phase Enthalpy of Formation at Standard Conditions (ΔfH°solid)	57.90 ± 1.70 kJ/mol	
Enthalpy of Sublimation at Standard Conditions (ΔsubH°)	89.20 ± 0.70 kJ/mol	

Synthesis and Experimental Protocols

A plausible and commonly employed synthetic route to **5-Methoxybenzofurazan** involves a two-step process starting from the commercially available 4-methoxy-2-nitroaniline. This

pathway includes the reduction of the nitro group followed by a cyclization reaction to form the benzofurazan ring.

Synthetic Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-METHYL-2,1,3-BENZOTHIADIAZOLE(1457-93-8) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Methoxybenzofurazan: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295361#5-methoxybenzofurazan-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com